REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13]O)[C:9]([F:12])([F:11])[F:10])=[C:4]([OH:15])[CH:3]=1.C(OC(=O)C)(=O)C.C(N(CC)CC)C>N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([C:9]([F:10])([F:11])[F:12])=[N:13][O:15][C:4]=2[CH:3]=1
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Name
|
1-(4-bromo-2-hydroxy-phenyl)-2,2,2-trifluoro-ethanone oxime
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Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C(F)(F)F)=NO)O
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Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 18 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CONCENTRATION
|
Details
|
again concentrated
|
Type
|
CUSTOM
|
Details
|
to yield the acylated intermediate
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CONCENTRATION
|
Details
|
again concentrated the residue
|
Type
|
CUSTOM
|
Details
|
was then partitioned between EtOAc (25 mL) and HCl (1 N aq., 25 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with HCl (1 N aq., 25 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined water layers were then extracted with EtOAc (25 mL×2)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified (FCC)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C(=NO2)C(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 1.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |